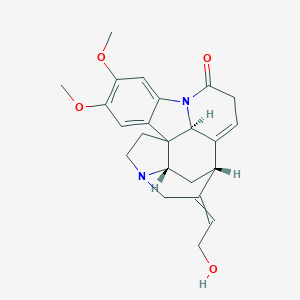
S-(6-Purinyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(6-Purinyl)glutathione, commonly referred to as SPG, is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. SPG is a derivative of glutathione, a tripeptide composed of cysteine, glutamate, and glycine, which is involved in various physiological processes.
作用機序
The mechanism of action of SPG is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SPG has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, SPG has been shown to inhibit the MAPK pathway, which is involved in the regulation of inflammation. Furthermore, SPG has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
SPG has various biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. Additionally, SPG has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha and interleukin-6, which reduce inflammation. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation.
実験室実験の利点と制限
SPG has various advantages and limitations for lab experiments. One advantage is that SPG is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. Additionally, SPG is stable and can be easily synthesized using various methods. One limitation is that SPG is not readily available, which can limit its use in lab experiments. Additionally, the mechanism of action of SPG is not fully understood, which can limit its potential therapeutic applications.
将来の方向性
There are various future directions for the research of SPG. One direction is to further investigate the mechanism of action of SPG, which can provide insights into its potential therapeutic properties. Additionally, future research can focus on the development of novel synthesis methods for SPG, which can increase its availability and reduce its cost. Furthermore, future research can focus on the evaluation of the safety and efficacy of SPG in various disease models, which can provide insights into its potential therapeutic applications.
合成法
SPG can be synthesized using various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and γ-glutamyl transpeptidase (GGT), which catalyze the conversion of purine nucleosides and glutathione into SPG. Chemical synthesis involves the use of various reagents, such as 6-chloropurine and glutathione, to produce SPG.
科学的研究の応用
SPG has been extensively studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. Additionally, SPG has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating various signaling pathways.
特性
CAS番号 |
136040-02-3 |
|---|---|
製品名 |
S-(6-Purinyl)glutathione |
分子式 |
C30H40ClN9O6 |
分子量 |
425.4 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1 |
InChIキー |
FFQGDEVBDCNBBY-YUMQZZPRSA-N |
異性体SMILES |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
同義語 |
S-(6-purinyl)glutathione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)



![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)